molecular formula C8H9BrClN B13620103 1-(4-bromo-3-chlorophenyl)-N-methylmethanamine

1-(4-bromo-3-chlorophenyl)-N-methylmethanamine

Cat. No.: B13620103
M. Wt: 234.52 g/mol
InChI Key: GCDKDEHTKSTGIM-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-chlorophenyl)-N-methylmethanamine (CID: 58464490) is a halogen-substituted aromatic amine with the molecular formula C 8 H 9 BrClN and a molecular weight of 234.52 g/mol . This compound serves as a valuable synthetic intermediate in medicinal chemistry and scientific research. Its structure features a phenyl ring disubstituted with bromine at the para position and chlorine at the meta position, which is linked to an N-methylmethanamine group . The primary and most efficient reported synthesis route involves a reductive amination of 4-bromo-3-chlorobenzaldehyde with methylamine, using sodium triacetoxyborohydride as a reducing agent, yielding the target compound as a yellow oil with high purity (~99%) . This compound is a key building block for developing novel pharmaceutical candidates. Research indicates its potential as an intermediate in synthesizing compounds with anticancer and antimicrobial activities . Furthermore, its structural similarity to other bioactive molecules suggests applications in materials science for developing materials with specific electronic or optical properties . The compound is for research purposes only and is not approved for diagnostic, therapeutic, or any human or veterinary use . Researchers can also access its hydrochloride salt ( 2727073-66-5) for various experimental applications .

Properties

Molecular Formula

C8H9BrClN

Molecular Weight

234.52 g/mol

IUPAC Name

1-(4-bromo-3-chlorophenyl)-N-methylmethanamine

InChI

InChI=1S/C8H9BrClN/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4,11H,5H2,1H3

InChI Key

GCDKDEHTKSTGIM-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(C=C1)Br)Cl

Origin of Product

United States

Preparation Methods

Reductive Amination of 4-Bromo-3-chlorobenzaldehyde with Methylamine

The most direct and widely reported method for synthesizing 1-(4-bromo-3-chlorophenyl)-N-methylmethanamine is via reductive amination of 4-bromo-3-chlorobenzaldehyde using methylamine in the presence of a reducing agent.

  • Procedure:

    • 4-Bromo-3-chlorobenzaldehyde is reacted with methylamine (2 M in tetrahydrofuran) and acetic acid in tetrahydrofuran solvent at room temperature.
    • Sodium triacetoxyborohydride is added to effect reductive amination.
    • The reaction mixture is stirred for approximately 4 hours at room temperature.
    • After partial concentration, the mixture is quenched with saturated aqueous sodium bicarbonate and extracted with ethyl acetate.
    • The organic layers are washed, dried, and concentrated to yield the imine intermediate.
    • This intermediate is further reduced with sodium borohydride in methanol at room temperature for 2 hours.
    • Final workup involves extraction, drying, and evaporation to afford this compound as a yellow oil with high purity and yield (~99%).
  • Key Reaction Conditions:

Step Reagents Conditions Yield
Reductive amination 4-Bromo-3-chlorobenzaldehyde, methylamine, sodium triacetoxyborohydride, acetic acid, THF Room temperature, 4 h ~99%
Reduction of imine Sodium borohydride, methanol Room temperature, 2 h Quantitative
  • Spectroscopic Data:
    • $$^{1}H$$ NMR (400 MHz, CDCl$$_3$$): 3.51 ppm (3H, doublet), aromatic protons between 7.44–8.19 ppm.
    • Mass spectrometry (ESI) m/z: 225 [M+H]$$^+$$.

This method is documented in detail in a medicinal chemistry communication by the Royal Society of Chemistry and is considered the benchmark synthesis route.

Alternative Synthetic Routes

While reductive amination is the most straightforward, other synthetic routes involve multi-step transformations starting from substituted benzoic acids or benzyl halides.

  • Starting Material Preparation:

    • 4-Bromo-3-chlorobenzyl chloride or 4-bromo-3-chlorobenzoic acid derivatives can be used as precursors.
    • For example, 4-bromo-3-methylbenzoic acid can be converted to the corresponding benzyl halide or amide intermediates under chlorination or bromination conditions.
  • Nucleophilic Substitution:

    • Reaction of 4-bromo-3-chlorobenzyl chloride with methylamine in an organic solvent such as dichloromethane or toluene under reflux can yield the target amine.
    • Purification is typically done via recrystallization or column chromatography.
    • Industrial scale-up may employ continuous flow reactors for better control and yield optimization.

Reaction Mechanism Insights

  • The reductive amination proceeds via initial formation of an imine intermediate between 4-bromo-3-chlorobenzaldehyde and methylamine.
  • Sodium triacetoxyborohydride selectively reduces the imine to the secondary amine without over-reduction.
  • Subsequent reduction with sodium borohydride ensures complete conversion to the desired amine.
  • The presence of acetic acid facilitates imine formation and stabilizes intermediates.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Reductive Amination 4-Bromo-3-chlorobenzaldehyde Methylamine, sodium triacetoxyborohydride, sodium borohydride, acetic acid Room temperature, 4 h + 2 h ~99 High purity, widely used in research
Nucleophilic Substitution 4-Bromo-3-chlorobenzyl chloride Methylamine Reflux in organic solvent Moderate Industrial scale methods available
Multi-step from benzoic acid 4-Bromo-3-methylbenzoic acid Various (chlorination, amidation) Variable Variable Requires intermediate isolation

Chemical Reactions Analysis

Types of Reactions

(4-bromo-3-chlorophenyl)methylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-bromo-3-chlorophenyl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-bromo-3-chlorophenyl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, highlighting differences in halogen substitution, molecular properties, and reported activities:

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Reported Biological Activity/Application
1-(4-Bromo-3-chlorophenyl)-N-methylmethanamine 4-Br, 3-Cl C₈H₉BrClN 234.52 Not explicitly reported; inferred antitubercular potential
1-(4-Fluorophenyl)-N-methylmethanamine 4-F C₈H₁₀FN 151.17 Intermediate in antitubercular agents (e.g., Compound 22)
1-(4-Chlorophenyl)-N-methylmethanamine 4-Cl C₈H₁₀ClN 171.63 Antitubercular agent synthesis (e.g., Compound 28)
1-(3-Chlorophenyl)-N-methylmethanamine 3-Cl C₈H₁₀ClN 171.63 Antidepressant analogs (e.g., benzoctamine homologs)
1-(2-Chloro-5-nitrophenyl)-N-methylmethanamine 2-Cl, 5-NO₂ C₈H₉ClN₂O₂ 200.62 Biochemical ligand (PDB ID: 4AV)

Key Observations :

  • The 4-Br/3-Cl combination may offer steric and electronic effects distinct from mono-halogenated analogs.
  • Biological Activity: Fluorinated and chlorinated analogs are frequently used in antitubercular agents (e.g., compounds 22 and 28 in and ), suggesting that halogen choice impacts target binding. Nitro groups (e.g., 2-Cl-5-NO₂ analog in ) introduce polarity, altering solubility and interaction profiles.

Substituent Impact on Reactivity :

  • Electron-withdrawing groups (e.g., Cl, Br) deactivate the phenyl ring, slowing electrophilic substitution but enhancing stability in basic conditions.
  • Fluorine’s small size and high electronegativity facilitate faster displacement reactions compared to bulkier halogens .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Calculated logP values (estimated via fragment-based methods):
    • 4-Bromo-3-chloro analog: ~3.2 (higher than 4-Fluoro: ~1.8 and 4-Chloro: ~2.5).
  • Solubility : Bromine/chlorine substitution reduces aqueous solubility compared to fluorine, necessitating formulation adjustments for in vivo studies.
  • Metabolism : N-methylation likely reduces first-pass metabolism compared to primary amines, but bulky halogens may slow cytochrome P450 oxidation .

Biological Activity

1-(4-bromo-3-chlorophenyl)-N-methylmethanamine is an organic compound with the molecular formula C9_9H10_{10}BrClN. This compound features a complex aromatic structure characterized by a phenyl ring substituted with both bromine and chlorine atoms, along with a methylated amine group. Its unique structural properties contribute to its significant biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.

The biological activity of this compound primarily involves its interaction with various molecular targets. The presence of halogen substituents (bromine and chlorine) enhances its binding affinity to specific receptors, which may lead to various pharmacological effects. These effects include:

  • Antimicrobial Activity : The compound has shown potential antimicrobial properties against various pathogens, including bacteria and fungi.
  • Antimalarial Activity : Preliminary studies indicate that it may exhibit activity against Plasmodium falciparum, the causative agent of malaria, through mechanisms that disrupt the parasite's life cycle.
  • Neuropharmacological Effects : Its structural similarity to other known neuroactive compounds suggests potential applications in treating neurological disorders.

Structure-Activity Relationship (SAR)

The unique combination of bromine and chlorine on the phenyl ring enhances the compound's reactivity and specificity towards biological targets compared to structurally similar compounds. This characteristic is crucial for developing new therapeutic agents.

Compound NameKey FeaturesUnique Aspects
1-(3-chlorophenyl)-N-methylmethanamineContains only one halogen; simpler structureLess complex interactions
4-bromobenzylamineLacks chlorine; only bromine substituentDifferent pharmacological profile
2-bromophenyl-N-methylmethanamineBromine at a different positionPotentially different biological activity

Antimalarial Activity

In a study evaluating the antimalarial potential of various compounds, this compound was screened alongside other candidates. The results indicated that this compound significantly inhibited the growth of Plasmodium falciparum in vitro, demonstrating its potential as a lead compound for further development in malaria treatment .

Antimicrobial Properties

Research on the antimicrobial properties of halogenated amines, including this compound, revealed promising results against Staphylococcus aureus and other bacterial strains. The compound's ability to disrupt bacterial cell membranes was noted as a potential mechanism for its antimicrobial action .

Synthesis and Applications

The synthesis of this compound typically involves multiple steps, often starting from commercially available precursors. A common synthetic route includes:

  • Formation of the Phenyl Ring : Utilizing bromo and chloro-substituted aromatic compounds.
  • Amine Functionalization : Introducing the N-methyl group through alkylation reactions.

This compound has applications in medicinal chemistry, particularly in developing new therapeutic agents targeting infectious diseases and neurological disorders.

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